molecular formula C9H10Cl3N B13174866 2-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride CAS No. 1354950-18-7

2-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B13174866
CAS No.: 1354950-18-7
M. Wt: 238.5 g/mol
InChI Key: TVLVGKZGOXGIFO-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride is a synthetic organic compound characterized by a cyclopropane ring directly bonded to a 2,6-dichlorophenyl group and an amine functional group. The cyclopropane moiety introduces significant structural rigidity due to its strained three-membered ring, which may influence molecular conformation, stability, and intermolecular interactions. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.

Properties

IUPAC Name

2-(2,6-dichlorophenyl)cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N.ClH/c10-6-2-1-3-7(11)9(6)5-4-8(5)12;/h1-3,5,8H,4,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLVGKZGOXGIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=C(C=CC=C2Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354950-18-7
Record name Cyclopropanamine, 2-(2,6-dichlorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354950-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Typical Synthetic Route

A representative synthetic route for the analogous compound 2-(3,4-difluorophenyl)cyclopropan-1-amine hydrochloride (structurally similar to the 2,6-dichloro derivative) provides a useful model. The methodology can be adapted to the 2,6-dichlorophenyl variant by substituent modification.

Stepwise Synthesis:

Step Reaction Reagents/Conditions Product/Intermediate Notes
1 Acylation of substituted benzene 2,6-Dichlorobenzene + chloroacetyl chloride, AlCl3 catalyst 2-chloro-1-(2,6-dichlorophenyl)ethanone Friedel-Crafts acylation
2 Reduction of keto group Chiral oxazaborolidine catalyst + borane dimethyl sulfide complex, THF solvent 2-chloro-1-(2,6-dichlorophenyl)ethanol Stereoselective reduction
3 Cyclopropanation Triethyl phosphonoacetate + sodium hydride in toluene (1R,2R)-2-(2,6-dichlorophenyl)cyclopropanecarboxylate Wittig-type cyclopropanation
4 Conversion to amide Methyl formate + ammonia Cyclopropanecarboxamide
5 Hofmann rearrangement or chlorination + azide formation NaOH + NaOCl or NaN3 Cyclopropanamine intermediate
6 Reduction Catalytic hydrogenation (Pd catalyst) or Zn dust 2-(2,6-dichlorophenyl)cyclopropan-1-amine
7 Salt formation HCl in suitable solvent 2-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride Final product

This sequence is adapted from patent literature describing related cyclopropanamine derivatives (EP2644590A1, WO 01/92200) and general synthetic organic methodologies.

Alternative Synthetic Routes

  • Nitro Intermediate Route: Starting from substituted benzyl ketones, conversion to nitro-propanones followed by stereoselective reduction and cyclopropanation, then catalytic hydrogenation to amine.
  • Asymmetric Cyclopropanation: Use of chiral ruthenium catalysts or engineered enzymes to achieve high stereoselectivity in cyclopropane ring formation directly from substituted styrenes.
  • Hofmann Rearrangement: Conversion of cyclopropanecarboxamides to amines via rearrangement using hypochlorite reagents, providing a mild and stereospecific route.

Industrial Considerations

Industrial synthesis emphasizes:

  • Safety and cost-effectiveness (avoiding hazardous reagents like diazomethane or diphenylphosphoryl azide)
  • Scalability via telescoped reactions and continuous flow reactors
  • High stereochemical purity using biocatalytic or asymmetric catalytic methods
  • Efficient purification steps including chiral chromatography and crystallization of hydrochloride salts.

Analytical and Stereochemical Considerations

Stereochemical Control

  • Use of chiral oxazaborolidine catalysts in reduction steps ensures enantiomeric excess.
  • Chiral auxiliaries or ligands in cyclopropanation steps provide diastereoselectivity.
  • Enzymatic methods can achieve >99% diastereoselectivity and >98% enantiomeric excess.

Analytical Techniques

Technique Purpose Details
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomeric purity Columns like Chiralpak AD-H; validated with standards
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation ^1H, ^13C, and ^19F NMR for substitution pattern and ring geometry
X-ray Crystallography Absolute configuration Crystalline derivatives such as mandelate salts
Mass Spectrometry (MS) Molecular weight and purity Confirm molecular ion peaks
Infrared Spectroscopy (IR) Functional group identification Amine and cyclopropane characteristic absorptions

Summary Table of Key Preparation Methods

Method Starting Materials Key Reagents Advantages Limitations
Friedel-Crafts Acylation + Reduction + Cyclopropanation + Amide Conversion + Hofmann Rearrangement 2,6-Dichlorobenzene, chloroacetyl chloride AlCl3, chiral oxazaborolidine, NaH, methyl formate, NaOCl Established method, good stereocontrol Multi-step, moderate yield
Nitro Intermediate Route 2,6-Dichlorobenzene derivatives DMF, phloroglucinol, sodium iodide, Pd catalyst, Zn dust Alternative route, catalytic hydrogenation Requires handling nitro compounds
Enzymatic Cyclopropanation 2,6-Dichlorostyrene, ethyl diazoacetate Engineered hemoglobin mutants High stereoselectivity, green chemistry Requires enzyme production
Hofmann Rearrangement on Amides Cyclopropanecarboxamides NaOCl or NaOBr Mild conditions, stereospecific Sensitive to reaction conditions

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Known Uses/Activities
2-(2,6-Dichlorophenyl)cyclopropan-1-amine HCl C₉H₁₀Cl₃N* ~237.5 (calculated) Not explicitly listed† Cyclopropane ring, 2,6-dichlorophenyl group Research compound (hypothetical)
Clonidine Hydrochloride C₉H₁₀Cl₃N₃ 266.55 4205-91-8 Imidazoline ring, 2,6-dichlorophenyl group Antihypertensive (α₂-adrenergic agonist)
1-(2,6-Dichlorophenyl)propan-1-amine HCl C₉H₁₂Cl₃N 248.57 2098122-74-6 Linear propyl chain, 2,6-dichlorophenyl group Intermediate in organic synthesis
2-(2,2-Difluorocyclopropyl)propan-2-amine HCl C₆H₁₂ClF₂N 195.62 2097967-34-3 Cyclopropane with difluoro substituents Specialty chemical (unclear application)

*Inferred from structural analysis. †No CAS number identified in the provided evidence.

Key Comparison Points

Structural Differences Cyclopropane vs. Clonidine’s imidazoline facilitates hydrogen bonding and π-stacking, critical for its α₂-adrenergic activity . However, the absence of the imidazoline heterocycle in the target compound may reduce affinity for adrenergic receptors .

Synthetic Challenges

  • Cyclopropane synthesis often requires specialized reagents (e.g., Simmons-Smith conditions) or photochemical methods, as described in Vogel’s Textbook of Practical Organic Chemistry . In contrast, clonidine’s imidazoline ring can be synthesized via condensation reactions between amines and carbonyl compounds, a more straightforward process .

Physicochemical Properties

  • The hydrochloride salt of the target compound likely improves solubility compared to its free base, similar to clonidine hydrochloride. However, its smaller molecular weight (~237.5 vs. 266.55 for clonidine) may influence lipophilicity and membrane permeability .

Potential Applications Clonidine is clinically used for hypertension and ADHD, leveraging its α₂-agonist activity. The target compound’s cyclopropane structure could be explored for novel central nervous system (CNS) targets or as a metabolic stability enhancer in drug design .

Research Findings and Implications

  • Limited Pharmacological Data: While clonidine’s mechanism is well-documented, the target compound’s bioactivity remains speculative.
  • Regulatory and Safety Considerations : Clonidine hydrochloride is classified as hazardous under OSHA standards due to acute toxicity (oral LD₅₀: 150 mg/kg in rats) . Similar safety evaluations for the target compound are absent in the provided evidence, necessitating precautionary handling.

Biological Activity

2-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclopropane ring substituted with a dichlorophenyl group. Its molecular formula is C10H10Cl2N·HCl, with a molecular weight of approximately 232.06 g/mol. The structural representation can be summarized as follows:

Property Value
Molecular FormulaC10H10Cl2N·HCl
Molecular Weight232.06 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Common methods include:

  • Cyclization Reactions : Utilizing cyclopropylamine derivatives and aryl halides.
  • Reagents : Commonly used reagents include bases like sodium hydride and solvents such as tetrahydrofuran (THF).

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Specifically, it has shown affinity for:

  • Dopamine Receptors : Particularly D3 receptors, which are implicated in mood regulation and reward pathways.
  • Serotonin Receptors : Potential modulation of serotonin pathways may contribute to its psychoactive effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Antidepressant Activity : Studies have suggested that it may possess antidepressant-like effects in animal models by modulating dopaminergic and serotonergic systems.
  • Anti-inflammatory Properties : Preliminary data indicate potential anti-inflammatory effects, possibly through inhibition of pro-inflammatory cytokines.
  • Neuroprotective Effects : Investigations into its neuroprotective properties have shown promise in models of neurodegeneration.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Depression Models : In a rodent model of depression, administration of this compound resulted in a significant reduction in immobility time during forced swim tests, suggesting antidepressant-like efficacy .
  • Anti-inflammatory Study : In vitro assays demonstrated that the compound reduced the secretion of TNF-alpha and IL-6 from activated macrophages .

Comparative Analysis

A comparative analysis with similar compounds highlights the unique biological profile of this compound:

Compound Dopamine Affinity (Ki nM) Serotonin Affinity (Ki nM) Notable Effects
This compound~10~50Antidepressant, anti-inflammatory
Other CyclopropylaminesVariesVariesVaries

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